N-(furan-2-ylmethyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-FURYLMETHYL)-4-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-4-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the furylmethyl group: This step might involve a nucleophilic substitution reaction.
Condensation with the aldehyde: The final step could involve the condensation of the pyrazole derivative with 4-hydroxy-3-methoxybenzaldehyde under basic or acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-4-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound could be reduced to form different derivatives.
Substitution: The furylmethyl group or other substituents might be replaced by different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-4-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-FURYLMETHYL)-4-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- **N-(2-FURYLMETHYL)-4-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of N-(2-FURYLMETHYL)-4-{[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific structure, which imparts distinct chemical and biological properties. This might include enhanced stability, specific binding affinity to targets, or unique reactivity.
Properties
Molecular Formula |
C18H18N4O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-22-17(18(24)20-10-13-4-3-7-26-13)14(11-21-22)19-9-12-5-6-15(23)16(8-12)25-2/h3-9,11,23H,10H2,1-2H3,(H,20,24) |
InChI Key |
PRKHBMSQVVLCIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=CC(=C(C=C2)O)OC)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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